molecular formula C14H17NO4 B2883692 Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate CAS No. 1421481-41-5

Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate

Cat. No. B2883692
CAS RN: 1421481-41-5
M. Wt: 263.293
InChI Key: VCCOMNTXRBCMDU-UHFFFAOYSA-N
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Description

Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate, also known as A-196, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. A-196 belongs to the family of carbamate compounds that are known for their diverse biological activities.

Scientific Research Applications

Chemical Probe Synthesis

This compound, also known as A-196, is a trifunctional building block that is particularly useful in chemical probe synthesis. It contains a light-activated benzophenone, an alkyne tag, and an amine synthetic handle. When attached to a ligand or pharmacophore through its amine linker, it allows for UV light-induced covalent modification of a biological target .

Click Chemistry

Due to the presence of an alkyne group, Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate is suitable for click chemistry applications. This reaction type is widely used in bioconjugation, material science, and drug discovery due to its high specificity and efficiency .

Pharmacophore Modification

The compound can be used to modify pharmacophores, which are parts of a molecular structure that are responsible for a drug’s biological activity. By attaching this compound to a pharmacophore, researchers can study the changes in biological activity and develop more effective drugs .

Biological Target Identification

The benzophenone group in the compound can be activated by UV light to form a covalent bond with a biological target. This feature is used in target identification and validation studies, where the compound is used to label and isolate proteins or other biomolecules .

Material Science

In material science, the compound’s reactive groups can be utilized to create new polymers or modify the surface properties of materials. This has implications for developing advanced materials with specific characteristics .

Drug Discovery

Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate can be used in the early stages of drug discovery to build libraries of compounds. Its versatile chemical structure allows it to be a starting point for synthesizing a wide range of potential drug candidates .

properties

IUPAC Name

ethyl N-[4-(2-methoxyphenoxy)but-2-ynyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-3-18-14(16)15-10-6-7-11-19-13-9-5-4-8-12(13)17-2/h4-5,8-9H,3,10-11H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCOMNTXRBCMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC#CCOC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate

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